3-(4,8,12-Trimethyltridecyl)thiophene

Description

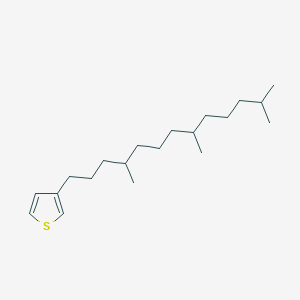

Structure

2D Structure

3D Structure

Properties

CAS No. |

102037-89-8 |

|---|---|

Molecular Formula |

C20H36S |

Molecular Weight |

308.6 g/mol |

IUPAC Name |

3-(4,8,12-trimethyltridecyl)thiophene |

InChI |

InChI=1S/C20H36S/c1-17(2)8-5-9-18(3)10-6-11-19(4)12-7-13-20-14-15-21-16-20/h14-19H,5-13H2,1-4H3 |

InChI Key |

HCUPGGLNJFUUFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1=CSC=C1 |

Origin of Product |

United States |

Biogeochemical Pathways and Environmental Significance of 3 4,8,12 Trimethyltridecyl Thiophene

Formation Mechanisms of Isoprenoidal Thiophenes in Sedimentary Environments

The formation of 3-(4,8,12-trimethyltridecyl)thiophene and related isoprenoidal thiophenes is a result of complex biogeochemical reactions that occur during the early stages of sediment burial, a process known as diagenesis.

Sulfur Incorporation into Chlorophyll-Derived Phytol (B49457) and Related Biogenic Lipids

The primary precursor for the C20 isoprenoid carbon skeleton of this compound is believed to be phytol, a side chain of chlorophyll, or related acyclic isoprenoids from archaebacteria. researchgate.net During early diagenesis in anoxic marine sediments, hydrogen sulfide (B99878) (H₂S), produced by sulfate-reducing bacteria, can react with the double bonds of these precursor molecules. researchgate.net This process of sulfur incorporation into the lipid moieties is a key step in the formation of thiophenes. researchgate.net Laboratory simulations have demonstrated that elemental sulfur can react with unsaturated phytyl derivatives at low temperatures (45°C) to produce C20 isoprenoid thiophenes, suggesting this is a viable pathway in natural sedimentary environments. researchgate.net

The reaction likely proceeds through a series of addition and elimination reactions, where sulfur adds to the double bonds within the phytol structure. researchgate.net This initial incorporation is followed by cyclization and aromatization to form the stable thiophene (B33073) ring. The specific position of the double bonds in the precursor molecule influences the structure of the resulting thiophene.

Diagenetic and Catagenetic Transformation Processes in Geological Analogues

Following the initial sulfur incorporation during early diagenesis, further transformations can occur as sediments are buried deeper and subjected to increasing temperature and pressure, a phase known as catagenesis. While alkyl thiophenes are often considered products of thermal maturation, their presence in immature and even recent sediments indicates that their formation pathways can be initiated under diagenetic conditions. researchgate.net

During diagenesis and catagenesis, the initially formed sulfur-containing compounds can undergo further reactions, including isomerization and cracking. However, the basic thiophene ring structure is relatively stable. The presence of this compound in both recent and ancient sediments, as well as in petroleum, highlights its persistence through geological time. researchgate.net The specific stereoisomers present can provide further information about the maturity of the sediment or oil. researchgate.net

Environmental Occurrence and Distribution as a Biomarker

The distinct structure of this compound, directly linked to biogenic precursors, makes it a valuable biomarker for tracing specific sources of organic matter and reconstructing past environmental conditions.

Detection in Aqueous Sediments and Hydrocarbon Matrices

This compound has been widely identified in a variety of geological samples, including both recent and ancient deep-sea sediments. researchgate.net Its presence has also been confirmed in various hydrocarbon matrices, such as crude oils. The detection of this compound in immature sediments suggests its formation occurs relatively early in the geological history of the organic matter. researchgate.net The analysis of this thiophene is typically carried out using gas chromatography-mass spectrometry (GC-MS), which allows for its separation from other organic compounds and its definitive identification based on its mass spectrum.

Utility as a Geochemical Tracer for Paleoenvironmental Reconstruction

The presence and abundance of this compound can serve as a powerful geochemical tracer for paleoenvironmental reconstruction. researchgate.net Since its formation is linked to the incorporation of sulfur into chlorophyll-derived phytol, its presence indicates deposition under anoxic or euxinic (anoxic and sulfidic) conditions, where both the precursor organic matter and reduced sulfur species were available.

The abundance of this and other isoprenoid thiophenes relative to their hydrocarbon counterparts (e.g., pristane (B154290) and phytane) can provide a more detailed picture of the redox conditions in the depositional environment. A higher abundance of isoprenoid thiophenes suggests a more significant role for sulfurization of organic matter during early diagenesis, which is characteristic of highly reducing environments.

Microbial and Geochemical Interactions in Thiophene Formation

The formation of this compound is a prime example of the interplay between microbial and geochemical processes in sedimentary environments. While the direct synthesis of this specific thiophene by microorganisms has not been demonstrated, microbial activity is crucial for creating the necessary conditions for its formation.

The primary microbial contribution is through the process of bacterial sulfate (B86663) reduction. In anoxic sediments, sulfate-reducing bacteria utilize sulfate from the overlying water column to oxidize organic matter, producing large quantities of hydrogen sulfide (H₂S). researchgate.net This microbially produced H₂S is the key sulfur source for the subsequent abiotic reactions with organic molecules like phytol. researchgate.net

Below is an interactive data table summarizing the key aspects of this compound as a biomarker.

| Aspect | Description | Significance |

| Precursor Molecule | Chlorophyll-derived phytol or related acyclic isoprenoids. researchgate.net | Links the biomarker to primary productivity (photosynthetic organisms). |

| Formation Environment | Anoxic/euxinic sedimentary environments. | Indicates oxygen-depleted conditions in the past. |

| Key Chemical Process | Incorporation of reduced sulfur into the lipid structure during early diagenesis. researchgate.netresearchgate.net | Highlights the importance of sulfur cycling in organic matter preservation. |

| Geological Occurrence | Recent and ancient sediments, crude oils. researchgate.net | Demonstrates its stability and utility across geological timescales. |

| Analytical Method | Gas chromatography-mass spectrometry (GC-MS). | Allows for precise identification and quantification. |

| Paleoenvironmental Indicator | Tracer for anoxic/euxinic conditions and sulfurization of organic matter. | Helps in reconstructing past ocean chemistry and depositional settings. |

Advanced Spectroscopic and Structural Characterization of Branched Alkyl Thiophene Systems

Elucidation of Molecular Architecture via High-Resolution Spectroscopic Techniques

The precise molecular structure of 3-(4,8,12-Trimethyltridecyl)thiophene has been confirmed through high-resolution spectroscopic methods. Mass spectrometry, particularly utilizing electron ionization, is a key technique for determining its molecular weight and fragmentation pattern, which helps in verifying the intricate branched alkyl structure attached to the thiophene (B33073) ring. nist.gov The fundamental properties of this compound are well-established. nist.gov

Gas chromatography has also been employed to study the compound, providing data on its retention characteristics on different types of capillary columns. nist.gov This information is crucial for separating it from isomeric alkylthiophenes and for its identification in complex mixtures. nist.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₃₆S | nist.gov |

| Molecular Weight | 308.565 g/mol | nist.gov |

| CAS Registry Number | 102037-89-8 | nist.gov |

Solid-State Structural Order and Molecular Packing Analysis

While the monomer this compound is a liquid at room temperature, its true significance lies in its use as a precursor to polymers, specifically regioregular poly(this compound). The structure and properties of these polymers are dictated by the solid-state packing of the constituent macromolecules. researchgate.net The bulky, branched trimethyltridecyl side chain plays a critical role in influencing the intermolecular arrangement, solubility, and ultimately, the electronic properties of the resulting polymer films. cmu.edunih.gov The regioregularity, or the specific head-to-tail arrangement of the monomer units, allows the polymer backbone to adopt a planar conformation, which is essential for high conjugation and efficient charge transport. cmu.edu

X-ray Diffraction (XRD) for Crystalline Domain Assessment

X-ray diffraction (XRD) is a powerful, non-destructive technique used to probe the crystalline structure of polymer thin films. For regioregular poly(3-alkylthiophenes), XRD patterns provide critical information about the molecular packing, including the formation of well-ordered lamellar structures. nist.gov These studies reveal two key packing distances: the inter-chain stacking distance of the conjugated thiophene backbones (π-stacking) and the lamellar stacking distance determined by the length of the alkyl side chains. nist.govucsb.edu

In materials like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a related high-mobility polymer, synchrotron XRD shows that the crystalline domains are well-oriented relative to the substrate. nist.govucsb.edu Thermal annealing can further enhance this orientation and crystalline order. nist.gov The diffraction data allows for the precise measurement of lattice parameters, which are essential for understanding charge transport pathways within the material.

| Structural Feature | Typical Measurement | Significance |

|---|---|---|

| Lamellar Stacking Distance (d₁₀₀) | 1.5 - 2.5 nm | Indicates ordering related to side-chain length. |

| π-Stacking Distance (d₀₁₀) | 0.37 - 0.40 nm | Reflects the close packing of conjugated backbones, crucial for charge hopping. |

| Crystallite Size | 5 - 20 nm | Relates to the size of the ordered domains within the film. |

Atomic Force Microscopy (AFM) for Thin Film Morphology and Surface Roughness

In studies of similar polythiophene systems, AFM reveals that films can exhibit fibrillar or granular structures corresponding to crystalline regions embedded within an amorphous matrix. cut.ac.cy The interconnectivity of these crystalline domains is vital for efficient charge transport across the film. The root-mean-square (RMS) surface roughness is a key parameter obtained from AFM, and a smoother surface is often desirable for device applications. For instance, the roughness of inkjet-printed poly(3-hexylthiophene) films was shown to be highly dependent on the polymer's regioregularity, with higher regioregularity leading to rougher films under certain conditions. cut.ac.cy

| Regioregularity (RR) | RMS Roughness (nm) | Reference |

|---|---|---|

| 93% | 3.9 nm | cut.ac.cy |

| 96% | 7.4 nm | cut.ac.cy |

| 98% | 41.8 nm | cut.ac.cy |

Photophysical Properties and Optoelectronic Response

Electronic Absorption and Emission Characteristics

The electronic properties of conjugated polymers are intimately linked to the delocalization of π-electrons along the polymer backbone. The nature of the side chains, while not part of the conjugated system, profoundly influences the polymer's conformation and solid-state packing, which in turn dictates these properties.

The UV-Visible absorption spectrum of a conjugated polymer provides insight into its effective conjugation length—the average length over which the π-electrons are delocalized. For P3ATs, longer conjugation lengths result in a lower energy π-π* transition, causing a red-shift in the absorption maximum (λmax).

The structure of the 4,8,12-trimethyltridecyl side chain, with its multiple methyl branches, introduces significant steric hindrance. This bulkiness disrupts the ability of polymer chains to adopt a perfectly planar conformation and pack closely together, a phenomenon known as π-π stacking. nih.govntu.edu.tw In polymers with linear alkyl chains, such as the widely studied poly(3-hexylthiophene) (P3HT), strong intermolecular interactions in the solid state promote planarization of the backbone and lead to the formation of ordered, crystalline domains. This results in a red-shifted absorption spectrum with distinct vibronic shoulders, often with a prominent peak around 600 nm indicative of interchain aggregation. ntu.edu.tw

In contrast, polymers with branched side chains exhibit suppressed crystallization and aggregation. ntu.edu.twrsc.org The steric repulsion from the branches forces adjacent thiophene (B33073) rings to twist relative to each other, which can reduce the effective conjugation length. polymer.cn Consequently, films of polythiophenes with bulky, branched side chains often display a blue-shifted λmax compared to their linear-chain counterparts, and the characteristic low-energy aggregation shoulder is typically less pronounced or absent. ntu.edu.tw For instance, studies on poly(3-2-methylpentylthiophene), which has a branch close to the backbone, show that it crystallizes much slower than P3HT, and its as-cast films lack the crystalline-phase absorption features seen in P3HT films. ntu.edu.tw

| Polymer Side Chain | State | Absorption Maxima (λmax) [nm] | Key Observation |

| Linear Hexyl (P3HT) | Solution (Chloroform) | ~450 | Represents isolated, coiled chains. nih.gov |

| Film (As-cast) | ~525, 556, 606 | Red-shifted due to planarization and aggregation; vibronic shoulders indicate order. ntu.edu.tw | |

| Branched 2-Methylpentyl (P3MPT) | Solution (Chloroform) | ~448 | Similar to P3HT in solution. |

| Film (As-cast) | ~506 | Blue-shifted compared to P3HT film, indicating suppressed crystallization. ntu.edu.tw | |

| Film (Annealed) | ~510, 550, 660 | Annealing promotes some crystalline order, but less than P3HT. ntu.edu.tw | |

| Hypothesized Trimethyltridecyl | Film | Likely blue-shifted vs. P3HT film | The bulky, multi-branched chain is expected to strongly suppress aggregation and crystallinity. |

Fluorescence in conjugated polymers arises from the radiative decay of singlet excitons. The fluorescence quantum yield (ΦF), which is the ratio of emitted to absorbed photons, is highly sensitive to non-radiative decay pathways. In P3AT films, close interchain packing and aggregation often lead to fluorescence quenching, resulting in a very low quantum yield (e.g., ~2% for P3HT films) compared to that in dilute solution (~33% for P3HT). rsc.org This quenching occurs because excitons can migrate to adjacent chains where they may dissociate into charge carriers (polarons) or decay non-radiatively. rsc.orgnih.gov

The bulky 4,8,12-trimethyltridecyl side chain, by physically preventing close π-π stacking, would be expected to mitigate this interchain quenching effect. nih.gov By keeping the polymer backbones separated, the excited states are more confined to individual chains, behaving more like they would in a dilute solution. Consequently, poly(3-(4,8,12-trimethyltridecyl)thiophene) is anticipated to exhibit a significantly higher solid-state fluorescence quantum yield compared to P3ATs with linear side chains that readily aggregate.

The Stokes shift, the energy difference between the absorption and emission maxima, provides information about the geometric relaxation in the excited state. In P3ATs, a larger Stokes shift is often observed in solution where the polymer backbone can relax from its ground-state geometry to a more planar excited-state geometry. In aggregated films, the rigid environment can constrain this relaxation, leading to a smaller Stokes shift. For a polymer with bulky branched chains, the more disordered, solution-like environment in a film could allow for greater excited-state relaxation, potentially leading to a larger Stokes shift than that observed in highly crystalline P3AT films.

| Polymer / State | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| Poly(3-hexylthiophene) / Solution | ~450 | ~580 | ~130 | 0.33 ± 0.07 rsc.org |

| Poly(3-hexylthiophene) / Film | ~556 | ~650 | ~94 | 0.02 ± 0.001 rsc.org |

| Hypothesized Trimethyltridecyl Polymer / Film | - | - | - | Expected to be > 0.02 |

Influence of Alkyl Chain Architecture on Aggregate Formation and Intermolecular Interactions

The architecture of the alkyl side chain is a primary tool for controlling the morphology of P3ATs. The 4,8,12-trimethyltridecyl chain exerts its influence through steric effects that dictate how polymer chains interact and self-organize in the solid state.

Linear alkyl chains, like in P3HT, can interdigitate, acting as a "zipper" that pulls the conjugated backbones into a well-ordered, co-planar arrangement, facilitating strong π-π interactions. researchgate.net This leads to the formation of lamellar structures with high crystallinity. In contrast, branched side chains disrupt this efficient packing. rsc.org Research shows that even changing from linear to branched chains significantly alters ionization potential and optical bandgaps due to these morphological changes. rsc.org

The length and branching position of the side chain are both crucial. Studies on a series of polymers with different branched alkyl chain lengths have shown that longer branches can help to alleviate the severe, uncontrolled aggregation that sometimes occurs with shorter branched chains. acs.orgacs.org Longer chains can lead to the formation of more desirable short-range aggregates and a higher degree of paracrystallinity (a state of disorder within crystalline-like regions), which can be beneficial for maintaining charge transport while improving other properties like mechanical flexibility. acs.orgfigshare.com

Given its substantial length and multiple branching points, the 4,8,12-trimethyltridecyl side chain is expected to be highly effective at preventing large-scale, ordered aggregation. It would likely produce a polymer film that is largely amorphous but may contain domains of local, short-range order. This morphology is a direct consequence of the steric hindrance imposed by the side chain architecture, which dominates over the π-π stacking forces that drive crystallization in linear P3ATs. nih.gov

Excited State Dynamics and Relaxation Pathways

The fate of a photo-generated exciton (B1674681) in a conjugated polymer is determined by a competition between several dynamic processes that occur on timescales from femtoseconds to nanoseconds. These pathways include radiative decay (fluorescence), non-radiative decay, and migration to other sites. nih.govupatras.gr

In isolated P3HT chains in solution, the primary excited-state lifetime is approximately 500-600 ps. rsc.orgupatras.gr This decay is often accompanied by faster components (tens to hundreds of picoseconds) attributed to intrachain energy transfer, where the exciton migrates along the chain to lower-energy, more planar segments. upatras.gracs.org

When P3HT forms aggregates or a solid film, the dynamics change dramatically. New, ultrafast decay channels emerge due to interchain interactions. The fluorescence lifetime becomes much shorter, with components in the range of 50-430 ps, reflecting the dominance of efficient non-radiative processes like exciton dissociation at interchain interfaces. nih.gov This rapid quenching is responsible for the low fluorescence quantum yield in films. rsc.orgnih.gov

For a polymer functionalized with this compound, the steric bulk of the side chains would largely isolate the conjugated backbones from one another. This would suppress the interchain-mediated quenching pathways that are dominant in crystalline P3AT films. As a result, the excited state dynamics in a film of poly(this compound) are expected to more closely resemble those of P3HT in dilute solution. The fluorescence decay would likely be longer, approaching the ~500 ps lifetime of isolated chains, and the primary relaxation pathways would be intrachain energy transfer and radiative decay, rather than interchain exciton dissociation.

| System | Decay Times (ps) | Dominant Relaxation Pathway(s) |

| Poly(3-hexylthiophene) in Solution | ~20, ~120, ~500 | Intrachain energy transfer, radiative decay. nih.govupatras.gr |

| Poly(3-hexylthiophene) in Film | ~50, ~150, ~430 | Interchain exciton dissociation, non-radiative decay. nih.gov |

| Hypothesized Trimethyltridecyl Polymer in Film | Expected to be longer than P3HT film | Expected to be dominated by intrachain processes and radiative decay. |

Electrochemical Behavior and Charge Transport Phenomena

Redox Potentials and Electronic Energy Levels (HOMO-LUMO) Determination via Cyclic Voltammetry

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of electroactive species and to estimate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For 3-alkylthiophenes, the oxidation potential is a key parameter that provides information about the HOMO energy level.

The electron-donating nature of the alkyl substituent at the 3-position of the thiophene (B33073) ring influences the oxidation potential. Generally, the presence of an alkyl group lowers the oxidation potential compared to unsubstituted thiophene. dtic.mil For instance, the oxidation potential of 3-methylthiophene (B123197) is approximately 1.8 V, which is lower than that of thiophene (2.0 V). dtic.mil This trend suggests that the longer, branched trimethyltridecyl group in 3-(4,8,12-Trimethyltridecyl)thiophene would also lead to a relatively low oxidation potential.

The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials obtained from cyclic voltammetry, often referenced against a standard like ferrocene (B1249389) (Fc/Fc⁺). The empirical formulas used are:

E_HOMO = -[E_ox(onset) – E_ox(ferrocene)] - 4.8 eV rsc.orgresearchgate.net

E_LUMO = E_HOMO + E_g (optical)

The optical bandgap (E_g) can be determined from the onset of the π-π* absorption band in the UV-vis spectrum. rsc.orgnih.gov For a poly(3-hexylthiophene) derivative, the HOMO and LUMO levels were estimated to be -5.33 eV and -3.05 eV, respectively. rsc.org It is expected that poly(this compound) would exhibit similar energy levels, with slight variations due to the specific nature of the alkyl side chain.

Table 1: Estimated Electronic Properties of Poly(3-alkylthiophene)s

| Property | Description | Typical Value |

|---|---|---|

| Oxidation Potential (monomer) | Potential at which the monomer is oxidized. | ~1.8 V (for 3-methylthiophene) dtic.mil |

| HOMO Level | Highest Occupied Molecular Orbital energy level. | -4.90 eV to -5.10 eV nih.gov |

| LUMO Level | Lowest Unoccupied Molecular Orbital energy level. | ~ -3.05 eV rsc.org |

| Optical Bandgap (E_g) | Energy difference between HOMO and LUMO. | Decreases with increasing molecular weight. nih.gov |

Mechanisms of Electropolymerization of Alkyl-Substituted Thiophenes

The electrochemical polymerization of 3-alkylthiophenes is a common method to synthesize conductive polymer films directly onto an electrode surface. The process involves the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer film. dtic.milresearchgate.net

The polymerization rate is influenced by factors such as the monomer concentration, the applied potential, and the presence of additives. dtic.mil For 3-methylthiophene, the rate of polymerization was found to be first order in the monomer concentration. dtic.mil The growth of the polymer is believed to occur through an electrophilic aromatic substitution of the radical cations onto neutral thiophene monomers. dtic.mil

During electropolymerization, the growth of the polymer film can be under either kinetic or diffusional control. Studies on 3-methylthiophene have shown that the polymerization kinetics are not diffusion-controlled, as vigorous stirring of the electrolyte containing the monomer did not alter the first-order dependence on monomer concentration. dtic.mil The linear relationship between the anodic peak current and the scan rate in the cyclic voltammogram of a poly(3-methylthiophene) film is characteristic of an electroactive polymer film where the current is not diffusion-controlled, indicating that the electroactive species are localized on the electrode surface. dtic.mil

The length and structure of the alkyl side chain in poly(3-alkylthiophene)s play a crucial role in determining the polymer's morphology and, consequently, its charge transport properties. Longer alkyl chains can act as physical spacers, influencing the interchain packing and lamellar spacing. nih.govacs.org

In some cases, longer alkyl chains can disturb crowded interdigitation of the side chains, allowing for better backbone planarization upon thermal treatment, which can be beneficial for charge transport. nih.govacs.org However, the bulky and branched nature of the 4,8,12-trimethyltridecyl group might introduce steric hindrance, potentially affecting the planarity of the polythiophene backbone and the efficiency of π-π stacking between chains. This, in turn, could influence the charge transfer resistance. The precise relationship would depend on the resulting solid-state morphology of the polymer film.

Charge Carrier Mobility in Organic Semiconductor Films

The charge carrier mobility is a critical parameter for the performance of organic field-effect transistors (OFETs) and other electronic devices. In poly(3-alkylthiophene)s, charge transport is highly dependent on the molecular weight, regioregularity, and crystalline order of the polymer chains. nih.govntu.edu.tw

For regioregular poly(3-hexylthiophene) (P3HT), a significant increase in charge carrier mobility, from 10⁻⁶ to 10⁻² cm² V⁻¹ s⁻¹, has been observed with increasing molecular weight. ntu.edu.tw Higher molecular weight polymers can facilitate the formation of more extended crystalline domains and tie-chains between them, which are crucial for efficient charge transport. nih.govresearchgate.net

The mobility is also influenced by the torsional angle between adjacent thiophene rings; a trans conformation (torsional angle of 180°) leads to maximum mobility. ntu.edu.tw The mobility in poly(3-alkylthiophene) films can exhibit a complex dependence on temperature and electric field, which is often analyzed in the framework of disorder models. aps.orgresearchgate.net For poly(3,3''-dioctyl-2,2':5',2''-terthiophene), a fourfold increase in the degree of polymerization resulted in an increase in charge carrier mobility by more than three orders of magnitude. nih.gov Given these findings, it is expected that the charge carrier mobility of poly(this compound) would be highly sensitive to its molecular weight and the degree of structural order achieved in the solid film.

Table 2: Factors Influencing Charge Carrier Mobility in Poly(3-alkylthiophene)s

| Factor | Influence on Mobility |

|---|---|

| Molecular Weight | Higher molecular weight generally leads to higher mobility. nih.govntu.edu.tw |

| Regioregularity | Higher regioregularity enhances packing and mobility. |

| Crystallinity | Increased crystalline order improves charge transport pathways. researchgate.net |

| Backbone Planarity | A more planar backbone facilitates π-orbital overlap and charge transport. ntu.edu.tw |

| Alkyl Chain Structure | Influences morphology and interchain interactions. nih.govacs.org |

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and electronic properties of organic molecules such as thiophene (B33073) derivatives. By solving the Kohn-Sham equations, DFT can provide accurate descriptions of electron density and, from this, derive key molecular properties.

For 3-(4,8,12-Trimethyltridecyl)thiophene, DFT calculations would typically be employed to find the lowest energy conformation of the molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles of both the thiophene ring and the long, branched alkyl side chain. The presence of the bulky trimethyltridecyl group introduces significant conformational flexibility, making DFT a crucial tool for identifying the most stable three-dimensional structure.

Furthermore, DFT is used to explore the electronic properties of the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are fundamental in predicting the molecule's chemical reactivity, kinetic stability, and electronic absorption spectra. A smaller HOMO-LUMO gap generally suggests a higher reactivity and a greater ease of electronic excitation. DFT calculations can also provide insights into the distribution of electron density, highlighting electrophilic and nucleophilic sites within the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

| HOMO Energy | -6.2 eV | electron Volts |

| LUMO Energy | -1.5 eV | electron Volts |

| HOMO-LUMO Gap | 4.7 eV | electron Volts |

| Dipole Moment | 1.2 D | Debye |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature. It is not based on published experimental or computational results for this specific compound.

Ab Initio Calculations for Thermochemical Stability and Reaction Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are highly valuable for determining the thermochemical stability and reaction energetics of molecules. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a rigorous framework for calculating thermodynamic quantities.

In the context of this compound, ab initio methods can be used to compute its standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are critical for understanding the molecule's stability relative to its constituent elements and for predicting the spontaneity of reactions in which it might participate.

Moreover, ab initio calculations are instrumental in mapping out potential energy surfaces for chemical reactions. For instance, they can be used to investigate the energetics of electrophilic substitution on the thiophene ring or oxidation of the sulfur atom. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction barriers (activation energies) and reaction enthalpies. This information is key to understanding the kinetics and thermodynamics of potential chemical transformations of this compound.

Table 2: Hypothetical Thermochemical Data for this compound from Ab Initio Calculations

| Thermochemical Property | Hypothetical Value | Unit |

| Standard Enthalpy of Formation | -250.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation | 120.3 | kJ/mol |

| Standard Entropy | 550.8 | J/(mol·K) |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from ab initio calculations. It does not represent experimentally verified or published computational data for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis of Branched Alkyl Chains

The long and branched 4,8,12-trimethyltridecyl side chain of this compound imparts considerable conformational flexibility. Molecular Dynamics (MD) simulations are an ideal computational technique for exploring the vast conformational space of such molecules. MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., in a vacuum or a solvent box) and allowing its atoms to move according to a defined force field. Over the course of the simulation, the molecule will sample a wide range of different conformations. By analyzing the trajectory of the simulation, it is possible to identify the most populated (i.e., most stable) conformational states of the alkyl chain.

Table 3: Representative Conformational States of the Trimethyltridecyl Chain from a Hypothetical MD Simulation

| Conformational State | Relative Population (%) | Description |

| Extended | 45 | The alkyl chain is largely in a linear, extended conformation. |

| Partially Folded | 35 | The chain is folded back on itself at one of the methyl branches. |

| Compact | 20 | The chain adopts a more globular and compact structure. |

Note: This table presents hypothetical results from a Molecular Dynamics simulation to illustrate the potential conformational preferences of the alkyl chain. This data is not derived from actual simulations of this compound.

Applications in Organic Electronics and Advanced Materials Science

Organic Field-Effect Transistors (OFETs) Utilizing Thiophene (B33073) Derivatives as Active Layers

Organic Field-Effect Transistors (OFETs) are fundamental building blocks of modern organic electronics, analogous to their silicon-based counterparts. The performance of an OFET is critically dependent on the semiconductor material used in its active layer. Thiophene-based polymers, particularly regioregular poly(3-alkylthiophene)s (P3ATs), have been extensively studied for this purpose. The long alkyl side chains appended to the thiophene backbone are not merely passive solubilizing groups; they play a crucial role in dictating the polymer's morphology, solid-state packing, and, consequently, its charge transport properties.

Performance Optimization through Side-Chain Engineering

The strategic design and modification of the side chains on the polythiophene backbone, a practice known as side-chain engineering, is a powerful tool for optimizing OFET performance. The length, branching, and chemical nature of the side chain can influence several key parameters:

Solubility and Processability: Longer and branched alkyl chains, such as the 4,8,12-trimethyltridecyl group, enhance the solubility of the thiophene monomer and the resulting polymer in common organic solvents. This is essential for solution-based fabrication techniques like spin-coating and printing, which are key to low-cost, large-area device manufacturing.

Intermolecular Interactions and Packing: The side chains mediate the intermolecular interactions between the polymer backbones. Well-ordered, crystalline domains with significant π-π stacking are essential for efficient charge transport. The bulky and branched nature of the 4,8,12-trimethyltridecyl side chain can influence the self-assembly of the polymer chains in the solid state, affecting the degree of crystallinity and the orientation of the polymer backbone relative to the substrate.

Charge Carrier Mobility: The charge carrier mobility (µ), a measure of how quickly charge carriers move through the semiconductor, is a critical performance metric for OFETs. Side-chain engineering directly impacts mobility by altering the intermolecular packing and reducing energetic disorder. While linear alkyl chains often promote higher mobility due to more ordered packing, branched chains can sometimes disrupt this order. However, specific branching patterns can also lead to favorable interdigitation of the side chains, promoting close packing of the conjugated backbones.

While direct performance data for OFETs based solely on the monomer 3-(4,8,12-trimethyltridecyl)thiophene is not extensively reported, studies on poly(3-alkylthiophene)s with various branched side chains provide valuable insights. For instance, research has shown that the introduction of branching at specific positions along the alkyl chain can modulate the charge transport characteristics. The trimethyltridecyl group, with its multiple methyl branches, is expected to significantly impact the polymer's morphology and, therefore, its electronic performance in an OFET device.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Components

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, vibrant colors, and thin, flexible form factors. The emissive layer of an OLED is composed of organic molecules or polymers that emit light upon electrical excitation. Thiophene derivatives are widely used in OLEDs, both as emissive materials and as charge-transporting layers, due to their high fluorescence quantum yields and tunable emission colors.

The this compound monomer itself is not typically used as the primary emitter in an OLED. However, it can be a valuable building block for the synthesis of more complex conjugated polymers or oligomers with tailored fluorescent properties. The long, branched alkyl side chain serves to:

Enhance Solubility: As in OFETs, the trimethyltridecyl group improves the solubility of the emissive polymer, enabling the fabrication of high-quality, uniform thin films via solution processing.

Prevent Aggregation-Induced Quenching: In the solid state, many fluorescent molecules tend to aggregate, which can lead to a decrease in their fluorescence efficiency, a phenomenon known as aggregation-induced quenching (AIQ). The bulky 4,8,12-trimethyltridecyl side chains can act as steric spacers, preventing the close packing of the chromophoric backbones and thus mitigating AIQ. This can lead to brighter and more efficient OLEDs.

Tune Solid-State Morphology: The side chains influence the morphology of the emissive layer, which can affect not only the photoluminescent properties but also the charge injection and transport within the OLED device.

While specific data on OLEDs incorporating this compound is scarce, the principles of side-chain engineering in fluorescent conjugated polymers are well-established. The choice of the side chain is a critical design parameter for achieving high-performance, solution-processable OLEDs.

Organic Photovoltaic Cells (OPVs) as Donor or Acceptor Materials

Organic Photovoltaic (OPV) cells, or organic solar cells, offer a promising route to low-cost, flexible, and scalable solar energy conversion. The active layer of a typical OPV consists of a bulk heterojunction (BHJ), which is an intimate blend of an electron-donating material and an electron-accepting material. Thiophene-based polymers are among the most successful donor materials in OPVs due to their strong absorption in the visible spectrum and excellent hole-transporting properties.

In the context of OPVs, poly(this compound) would be expected to function as the donor material. The role of the 4,8,12-trimethyltridecyl side chain in this application is multifaceted:

Solubility and Blend Morphology: The side chain is crucial for ensuring the good solubility of the polymer, which is necessary for forming the BHJ with the acceptor material (typically a fullerene derivative or a non-fullerene acceptor). The interplay between the donor and acceptor and their respective solubilities in the processing solvent determines the final morphology of the active layer. A well-controlled nanoscale phase separation is essential for efficient exciton (B1674681) dissociation and charge extraction. The bulky trimethyltridecyl group would significantly influence this phase separation.

Energy Level Tuning: While the side chain has a relatively small direct effect on the electronic energy levels (HOMO and LUMO) of the thiophene backbone, it can indirectly influence them through its effect on the polymer's conformation and packing in the solid state. The energy levels of the donor and acceptor materials must be well-aligned to ensure efficient charge transfer.

Device Stability: The nature of the side chains can also impact the long-term stability of the OPV device by influencing the morphology and protecting the conjugated backbone from environmental degradation.

Research on various poly(3-alkylthiophene)s has demonstrated the profound impact of side-chain structure on OPV performance. For example, the length and branching of the alkyl chain can affect the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF) of the solar cell. The specific structure of the 4,8,12-trimethyltridecyl group, with its distributed branching, would likely lead to a unique blend morphology and device performance compared to more commonly studied linear or singly-branched alkyl side chains.

Sensor Technologies and Electroactive Materials

The electrical conductivity of conjugated polymers like polythiophenes can be modulated by their interaction with various chemical species. This property makes them excellent candidates for use in chemical sensors. When a target analyte interacts with the polymer film, it can induce changes in the polymer's conformation, doping level, or intermolecular charge transport, leading to a measurable change in the device's resistance or capacitance.

Poly(this compound) could be employed as the active material in chemiresistive sensors. The 4,8,12-trimethyltridecyl side chains would play a critical role in the sensing mechanism:

Analyte Permeability and Accessibility: The free volume created by the bulky and irregularly shaped side chains can enhance the permeability of the polymer film to the analyte molecules, allowing them to more readily access the conjugated backbone where the sensing interaction occurs. This can lead to faster response and recovery times.

Morphological Changes upon Analyte Exposure: The interaction with an analyte can cause swelling or other morphological changes in the polymer film. The nature of the side chains will influence the extent of these changes, which in turn affects the electrical properties of the film.

Selectivity: By functionalizing the side chains with specific chemical groups, it is possible to impart selectivity to the sensor, allowing it to respond to a particular analyte or class of analytes. While the 4,8,12-trimethyltridecyl group is a simple alkyl chain, its unique steric properties could potentially lead to selective interactions with certain analytes based on their size and shape.

Strategic Role As a Chemical Building Block and Model Compound

Precursor in the Synthesis of Conjugated Polymers and Oligomers

Thiophene-based monomers are fundamental building blocks for a wide range of conjugated polymers and oligomers used in organic electronics. The synthesis of poly(3-alkylthiophenes) is typically achieved through various polymerization methods, including:

Grignard Metathesis (GRIM) Polymerization: This is a widely used method for the synthesis of regioregular P3ATs, which are crucial for achieving high charge carrier mobility. The process involves the formation of a Grignard reagent from the corresponding brominated monomer, followed by nickel-catalyzed polymerization.

Oxidative Chemical Polymerization: This method often employs oxidants like iron(III) chloride (FeCl₃) to polymerize the thiophene (B33073) monomer. While simpler, it can sometimes lead to less control over the polymer's regioregularity compared to GRIM methods.

Stille and Suzuki Cross-Coupling Reactions: These palladium-catalyzed reactions are also employed for the synthesis of well-defined conjugated polymers, including polythiophenes. They offer good control over the polymer structure and can be used to create complex copolymers.

The 3-(4,8,12-trimethyltridecyl)thiophene monomer, with its unique branched side chain, would serve as a precursor in these synthetic routes. The bulky and branched nature of the trimethyltridecyl group is expected to significantly influence the polymerization process and the properties of the resulting polymer.

Design Principles for Tailoring Solubility, Film-Forming Properties, and Intermolecular Interactions

The design of the alkyl side chain in P3ATs is a key strategy for tuning the material's properties for specific applications. The introduction of the 4,8,12-trimethyltridecyl group is a deliberate design choice aimed at achieving a specific balance of solubility, processability, and solid-state packing.

Solubility: One of the primary functions of the alkyl side chain is to impart solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating, blade-coating, and printing. Longer and, particularly, branched alkyl chains disrupt the close packing of the polymer backbones, reducing intermolecular forces and thereby increasing solubility. The highly branched structure of the 4,8,12-trimethyltridecyl group would be exceptionally effective in this regard, likely rendering the corresponding polymer highly soluble even at high molecular weights. This enhanced solubility is advantageous for forming uniform and high-quality thin films.

Film-Forming Properties: The ability to form smooth, uniform thin films is critical for the performance of organic electronic devices. The morphology of the film is heavily influenced by the polymer's solubility and its aggregation behavior in solution. The bulky trimethyltridecyl side chains would likely prevent excessive aggregation in solution, which can lead to smoother films. However, the steric hindrance from these large side groups could also impact the polymer's ability to crystallize upon film formation, a factor that significantly affects charge transport.

Intermolecular Interactions: The electronic properties of conjugated polymers are largely governed by the intermolecular interactions between polymer chains in the solid state. Efficient charge transport relies on the close π-π stacking of the thiophene backbones. While linear alkyl chains can self-assemble into ordered lamellar structures that facilitate this stacking, branched side chains introduce steric hindrance that can disrupt this packing.

The table below summarizes the expected influence of the 4,8,12-trimethyltridecyl side chain on key polymer properties, based on established principles for other branched P3ATs.

| Property | Influence of Linear Side Chains | Expected Influence of 4,8,12-Trimethyltridecyl Side Chain | Rationale |

| Solubility | Moderate to good, decreases with chain length after a point. | Excellent | The highly branched and bulky nature of the side chain significantly disrupts intermolecular packing, enhancing interaction with solvent molecules. |

| Crystallinity | Can be high, leading to well-defined lamellar structures. | Potentially lower | The significant steric hindrance from the multiple methyl branches is expected to impede the ordered packing of the polymer backbones. |

| π-π Stacking Distance | Typically close, facilitating efficient charge transport. | Potentially larger | The bulky side chains may force a greater separation between the conjugated backbones, potentially hindering intermolecular charge hopping. |

| Film Morphology | Can form crystalline domains within an amorphous matrix. | Likely to be more amorphous. | Reduced crystallinity would result in films with a less ordered, more amorphous morphology. |

In essence, this compound represents a model compound for investigating the upper limits of side-chain branching and its impact on the fundamental properties of conjugated polymers. The trade-off between enhanced solubility and potentially disrupted intermolecular packing is a central theme in the design of new P3ATs for flexible and solution-processable electronic devices. Detailed experimental studies on poly(this compound) would be invaluable in further elucidating these structure-property relationships.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Routes

Traditional synthesis of thiophene (B33073) derivatives often relies on multi-step processes that may not be environmentally benign. bohrium.comderpharmachemica.com The future of synthesizing 3-(4,8,12-trimethyltridecyl)thiophene and related long-chain alkylthiophenes hinges on the development of greener, more efficient chemical pathways.

A primary area of focus is the advancement of C-H bond activation and functionalization. youtube.com This strategy aims to directly attach the alkyl chain to the thiophene ring, bypassing the need for pre-functionalized starting materials and thus reducing waste. nih.govacs.org Research into novel palladium-based catalysts, for example, has shown promise for the direct C-H arylation of thiophenes with high yields. organic-chemistry.org Future efforts will likely concentrate on lowering catalyst loading, utilizing more abundant and less toxic metals, and expanding the scope of these reactions to complex alkyl groups like the 4,8,12-trimethyltridecyl chain. chemrxiv.org

Another emerging trend is the exploration of biocatalysis and enzymatic reactions. While still in early stages for this class of compounds, harnessing enzymes could offer unparalleled selectivity and milder reaction conditions, significantly improving the sustainability of the synthesis.

| Method | Conventional Approaches | Emerging Sustainable Routes |

| Strategy | Multi-step synthesis using pre-functionalized rings (e.g., Grignard, Stille coupling). | Direct C-H activation/functionalization. nih.gov |

| Catalysts | Often require stoichiometric reagents or heavy metal catalysts. | Low-loading transition metal catalysts (e.g., Palladium, Gold). nih.govorganic-chemistry.org |

| Solvents | Use of volatile organic compounds (VOCs). | Greener solvents, ionic liquids, or solvent-free conditions. bohrium.com |

| Byproducts | Can generate significant chemical waste. | Higher atom economy, with water or hydrogen as the primary byproduct. chemrxiv.org |

| Potential | Well-established but less efficient and sustainable. | High potential for atom economy, reduced waste, and cost-effectiveness. acs.org |

Exploration of Novel Optoelectronic and Electrochemical Applications

The long alkyl side-chain of this compound imparts solubility and influences the molecular packing of polymers derived from it, which is critical for the performance of organic electronic devices. nih.gov While poly(3-alkylthiophene)s (P3ATs) are well-established in applications like organic field-effect transistors (OFETs) and organic solar cells, future research is aimed at unlocking more advanced functionalities. rsc.org

Emerging applications include:

Bioelectronic Interfaces: The biocompatibility of P3ATs, combined with their electrochemical properties, makes them ideal candidates for biosensors and scaffolds for tissue engineering. nih.gov Future work will focus on functionalizing the thiophene backbone or the end of the alkyl chain to enable specific interactions with biological targets like enzymes or DNA. acs.orgnih.gov

Flexible and Stretchable Electronics: The saturated, flexible nature of the trimethyltridecyl chain can enhance the mechanical properties of thiophene-based polymers, making them suitable for next-generation wearable electronics and implantable devices. nih.gov

Electrochromic Devices: Polymers based on functionalized thiophenes can change color in response to an electrical potential. rsc.orgacs.org Research is moving towards creating materials with higher contrast, faster switching times, and improved durability for use in smart windows, displays, and sensors.

Neuromorphic Computing: The ionic/electronic conducting properties of some thiophene-based materials are being explored for their potential to mimic synaptic functions, opening doors for energy-efficient, brain-inspired computing architectures. acs.org

Advanced Characterization Techniques for In-Situ Studies of Materials

To optimize materials based on this compound for advanced applications, a deeper understanding of their dynamic behavior under operational conditions is crucial. This requires a shift from static, ex-situ measurements to advanced in-situ and operando characterization techniques. researching.cnopticsjournal.net These methods allow researchers to observe the material's structural, electronic, and morphological changes as they happen within a functioning device. researchgate.netresearchgate.net

Future research will increasingly rely on a multi-modal approach, combining several techniques to build a comprehensive picture of device physics and chemistry.

| Technique | Information Gained | Emerging Application |

| Operando UV-Vis-NIR Spectroscopy | Monitors changes in electronic states and charge carrier populations during device operation. researchgate.net | Studying degradation mechanisms in organic solar cells in real-time. |

| In-Situ GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering) | Reveals evolution of molecular packing and crystal orientation during film formation or device operation. researching.cn | Optimizing printing processes for flexible electronic devices. |

| Electrochemical Quartz Crystal Microbalance (EQCM) | Measures mass changes at the electrode surface, tracking ion movement during doping/de-doping cycles. acs.org | Understanding ion transport in organic electrochemical transistors (OECTs) for biosensing. |

| Operando Scanning Probe Microscopy (e.g., AFM, KPFM) | Maps nanoscale morphology, conductivity, and surface potential under an applied bias. opticsjournal.netresearchgate.net | Visualizing charge trapping at grain boundaries in organic transistors. |

| In-Situ Spectroelectrochemistry | Combines electrochemical control with spectroscopic probes (UV-Vis, Raman) to correlate electronic structure with redox state. mdpi.com | Characterizing the charge states in novel electrochromic materials. |

Deeper Understanding of Biogeochemical Formation and Degradation Processes

The isoprenoid structure of the 4,8,12-trimethyltridecyl side chain strongly suggests a biological origin, making this compound a valuable biomarker in geochemical studies. researchgate.net It is believed to form through the diagenetic alteration of organic matter, specifically from the incorporation of sulfur into lipids derived from organisms like archaea or from chlorophyll-derived phytol (B49457). researchgate.net

Future research in this area will focus on:

Elucidating Formation Pathways: Utilizing isotopic labeling and advanced analytical techniques to precisely map the reaction pathways from biological precursors (e.g., phytol, archaeal lipids) to isoprenoid thiophenes under various sedimentary conditions (e.g., sulfidic vs. ferruginous). researchgate.netfrontiersin.org

Investigating Degradation Mechanisms: Studying the anaerobic oxidation and microbial degradation of these compounds in different sedimentary environments. oup.com This knowledge is crucial for understanding the preservation of organic sulfur compounds and their role in the global sulfur and carbon cycles. nih.govresearchgate.net

Refining Paleoenvironmental Proxies: By better understanding the specific conditions (temperature, microbial communities, sulfur availability) that lead to the formation and degradation of this compound, it can be used as a more precise indicator of past environmental conditions and microbial ecosystems.

Design of Hybrid Materials Incorporating this compound Scaffolds

A significant emerging trend is the creation of hybrid materials that combine polymers derived from this compound with other functional components, such as inorganic nanoparticles or other polymers, to achieve synergistic properties. rsc.orgmdpi.com

Key future directions include:

Polymer-Nanoparticle Composites: Integrating thiophene-based polymers with inorganic nanoparticles like quantum dots, metal oxides (e.g., TiO₂, ZnO), or plasmonic nanoparticles (e.g., Au, Ag). rsc.org These hybrids are being designed for enhanced performance in photovoltaics (improved charge separation), photocatalysis, and sensing. acs.orgmdpi.com For example, composites with graphene or carbon nanotubes can significantly boost the electrical and mechanical properties of the material. researchgate.netnih.gov

Block Copolymers and Self-Assembled Systems: Synthesizing block copolymers that contain a poly(this compound) segment and a segment of a different polymer (e.g., a biodegradable polymer like polylactide). rsc.orgmdpi.com These materials can self-assemble into highly ordered nanostructures, which is a powerful bottom-up approach for fabricating next-generation electronic and biomedical devices.

Electroactive Scaffolds for Tissue Engineering: Creating three-dimensional porous scaffolds from hybrid materials that are both biocompatible and electrically conductive. rsc.orgfrontiersin.org These scaffolds can support cell growth and differentiation, with the potential for electrical stimulation to promote tissue regeneration, particularly for neural or cardiac applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.